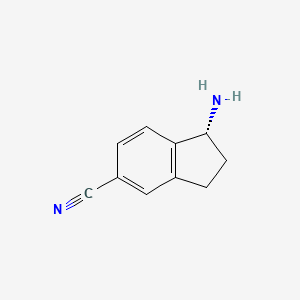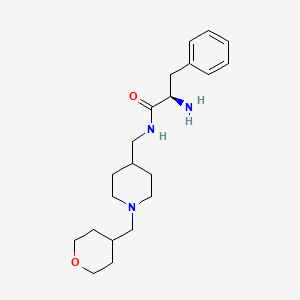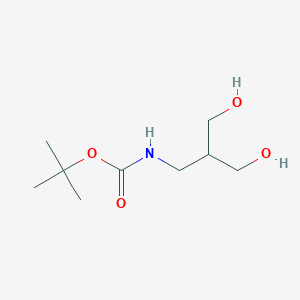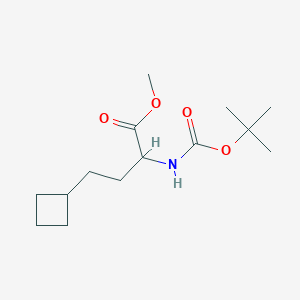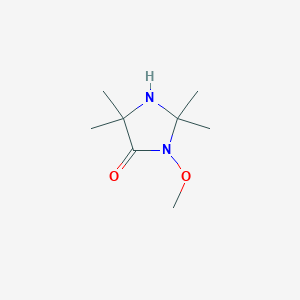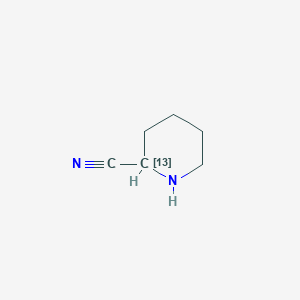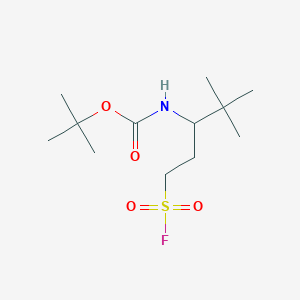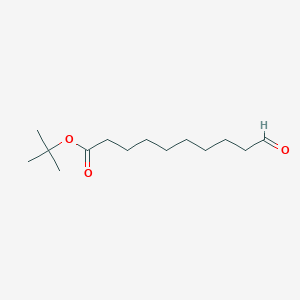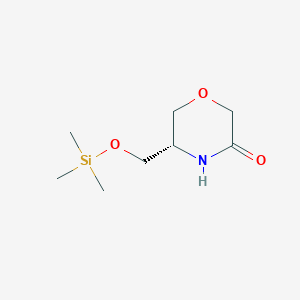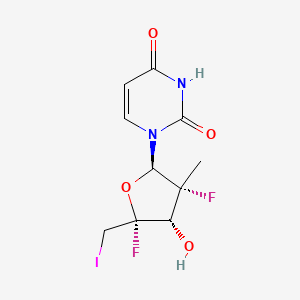
3-(2-Fluoropropan-2-yl)cyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Fluoropropan-2-yl)cyclobutan-1-ol is a chemical compound with the molecular formula C7H13FO It is a cyclobutanol derivative where a fluoropropyl group is attached to the cyclobutane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoropropan-2-yl)cyclobutan-1-ol can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction where an alkoxide anion generated from a fluorinated alcohol replaces a halogen atom on a cyclobutane precursor . This reaction typically requires the use of a strong base such as sodium hydride (NaH) and is carried out in an aprotic solvent like tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic strategies but on a larger scale. The process would likely be optimized for higher yields and cost-effectiveness, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Fluoropropan-2-yl)cyclobutan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction would produce a more saturated alcohol.
Wissenschaftliche Forschungsanwendungen
3-(2-Fluoropropan-2-yl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 3-(2-Fluoropropan-2-yl)cyclobutan-1-ol exerts its effects involves interactions with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Fluorophenyl)cyclobutan-1-ol
- 1-(Propan-2-yl)cyclobutan-1-ol
Uniqueness
3-(2-Fluoropropan-2-yl)cyclobutan-1-ol is unique due to the presence of both a fluorine atom and a cyclobutane ring. This combination imparts distinct chemical and physical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications.
Eigenschaften
Molekularformel |
C7H13FO |
|---|---|
Molekulargewicht |
132.18 g/mol |
IUPAC-Name |
3-(2-fluoropropan-2-yl)cyclobutan-1-ol |
InChI |
InChI=1S/C7H13FO/c1-7(2,8)5-3-6(9)4-5/h5-6,9H,3-4H2,1-2H3 |
InChI-Schlüssel |
JCKCEFPOARETOH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1CC(C1)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



